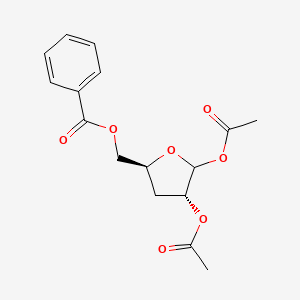

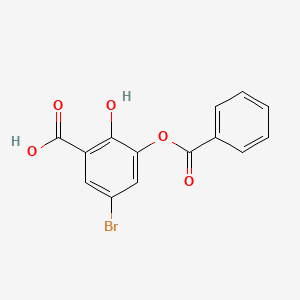

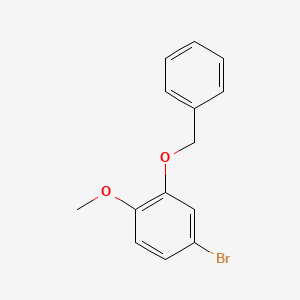

![molecular formula C13H19NO2 B1283405 3-[(Bencil(metil)amino]propanoato de etilo CAS No. 25772-94-5](/img/structure/B1283405.png)

3-[(Bencil(metil)amino]propanoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

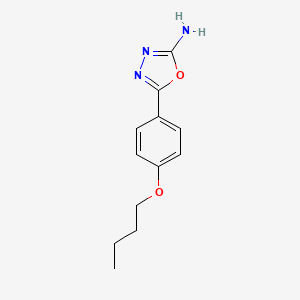

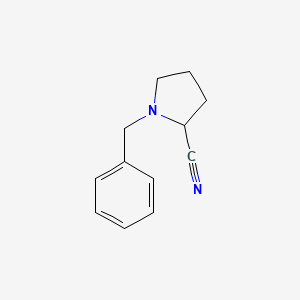

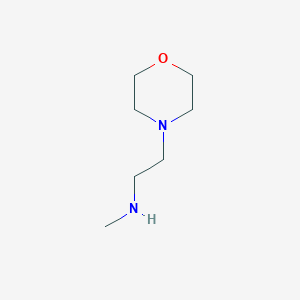

Ethyl 3-[benzyl(methyl)amino]propanoate is a chemical compound that belongs to the class of organic esters. It is characterized by the presence of an ester functional group (ethoxy carbonyl) and an amine group that is further substituted with a benzyl and a methyl group. This compound is of interest due to its potential applications in various chemical syntheses and pharmaceuticals.

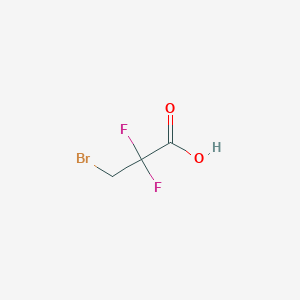

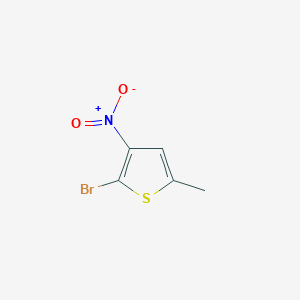

Synthesis Analysis

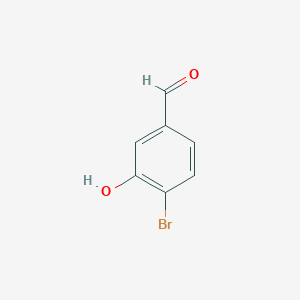

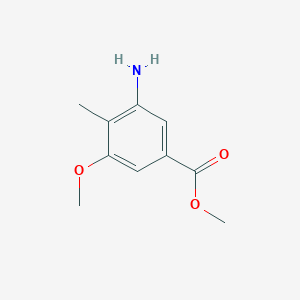

The synthesis of related compounds has been described in several studies. For instance, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate was reported, which involved a tandem Knoevenagel condensation/alkylidene reduction followed by a reduction of the intermediate acid by stannous chloride in ethanol . Another study presented a synthesis route for ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, involving condensation and reduction steps . These methods highlight the versatility of reactions that can be employed to synthesize compounds with similar structures to ethyl 3-[benzyl(methyl)amino]propanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-[benzyl(methyl)amino]propanoate has been elucidated using various spectroscopic techniques. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group . Such structural analyses are crucial for understanding the molecular geometry, which can influence the reactivity and physical properties of the compound.

Chemical Reactions Analysis

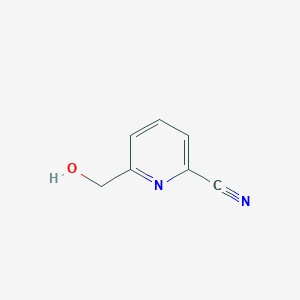

The reactivity of compounds structurally related to ethyl 3-[benzyl(methyl)amino]propanoate has been explored in various studies. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involved interactions with different arylidinemalononitrile derivatives . Another study optimized the synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate using hydrazine hydrate reduction, demonstrating the compound's potential for industrial-scale production . These reactions showcase the chemical versatility and potential applications of the compound .

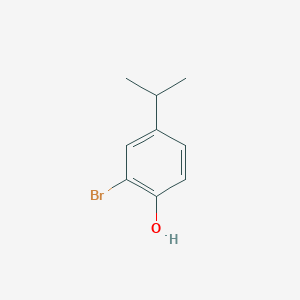

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-[benzyl(methyl)amino]propanoate and related compounds can be inferred from spectroscopic and crystallographic data. For example, the crystal structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate provided insights into its molecular dimensions and packing in the solid state . Spectroscopic studies, such as IR, Raman, and NMR, have been used to characterize the vibrational frequencies and geometric parameters of similar compounds, which are essential for understanding their stability and reactivity .

Aplicaciones Científicas De Investigación

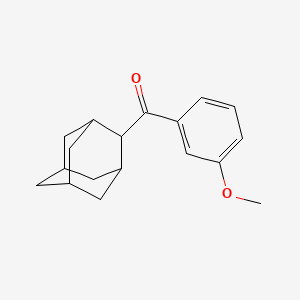

Actividad Anticancerígena Gástrica

El 3-[(Bencil(metil)amino]propanoato de etilo ha sido estudiado por sus potenciales propiedades anticancerígenas, particularmente contra el cáncer gástrico. Las investigaciones han demostrado que puede afectar la viabilidad de las células cancerosas gástricas, lo que indica su potencial como agente terapéutico .

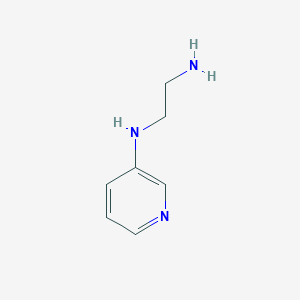

Síntesis de Péptidos

Este compuesto también se utiliza en la síntesis de péptidos, que es un proceso fundamental en el desarrollo de nuevos fármacos. Sirve como bloque de construcción en la creación de cadenas peptídicas complejas .

Pruebas Farmacéuticas

El this compound se utiliza en las pruebas farmacéuticas para garantizar la calidad y eficacia de los nuevos fármacos. Actúa como un estándar de referencia para comparar con los resultados de las pruebas .

Propiedades

IUPAC Name |

ethyl 3-[benzyl(methyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)9-10-14(2)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCDHJNMZJAIRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569054 |

Source

|

| Record name | Ethyl N-benzyl-N-methyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25772-94-5 |

Source

|

| Record name | Ethyl N-benzyl-N-methyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.